molecular formula C18H15N3O3 B505055 N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide

N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide

Cat. No.: B505055
M. Wt: 321.3g/mol
InChI Key: AIKPUWAFLPLSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide is a complex organic compound with the molecular formula C18H15N3O3 and a molecular weight of 321.33 g/mol . This compound is characterized by the presence of a pyridine ring, a furan ring, and an amide linkage, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate acyl chloride or anhydride to form the amide bond. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3g/mol

IUPAC Name

N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H15N3O3/c22-17(20-12-13-5-3-9-19-11-13)14-6-1-2-7-15(14)21-18(23)16-8-4-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23)

InChI Key

AIKPUWAFLPLSOI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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